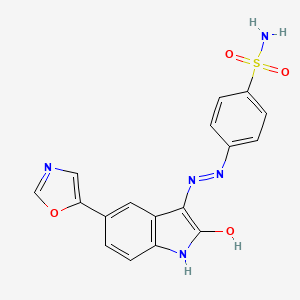![molecular formula C13H12N6O2 B10755430 2-methoxy-4-[(Z)-(1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B10755430.png)
2-methoxy-4-[(Z)-(1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-[(Z)-(1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol is a complex organic compound that features a pyrazolopyrimidine core linked to a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(Z)-(1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol typically involves the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.
Linking the pyrazolopyrimidine to the methoxyphenol: This step often involves a condensation reaction where the hydrazinylidene group is introduced to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(Z)-(1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenolic or methoxy groups.
Reduction: This can affect the hydrazinylidene linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2-methoxy-4-[(Z)-(1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antiviral, and antimicrobial activities.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and pathways.
Mechanism of Action
The mechanism by which 2-methoxy-4-[(Z)-(1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol exerts its effects involves:
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylphenol: Known for its antioxidant properties.
4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
2-methoxy-4-[(Z)-(1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol is unique due to its combination of a pyrazolopyrimidine core and a methoxyphenol moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C13H12N6O2 |
|---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
2-methoxy-4-[(Z)-(1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C13H12N6O2/c1-21-11-4-8(2-3-10(11)20)5-16-18-12-9-6-17-19-13(9)15-7-14-12/h2-7,20H,1H3,(H2,14,15,17,18,19)/b16-5- |
InChI Key |
HRLCKXAUZJCJAZ-BNCCVWRVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC2=NC=NC3=C2C=NN3)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC=NC3=C2C=NN3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-[(2-{5H-pyrazolo[3,4-d]pyrimidin-4-yl}hydrazin-1-ylidene)methyl]phenol](/img/structure/B10755352.png)
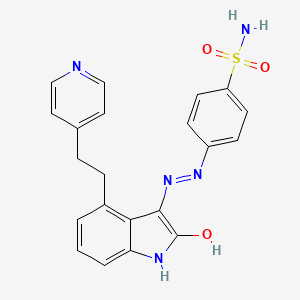
![4-N-(2-benzyl-3H-benzimidazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B10755357.png)
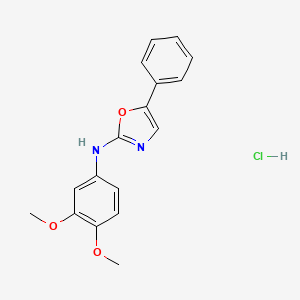
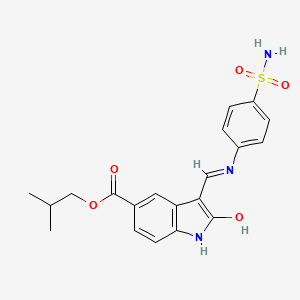
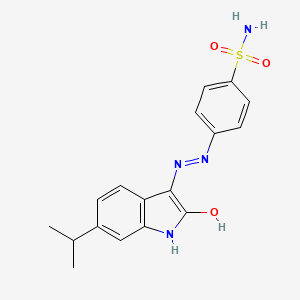
![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B10755381.png)
![5-[2-(4-hydroxy-2,6-dimethylphenyl)ethenyl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B10755386.png)
![N-(3-chloro-4-fluorophenyl)-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10755400.png)
![Tert-butyl 5-[2-(4-hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxylate](/img/structure/B10755401.png)
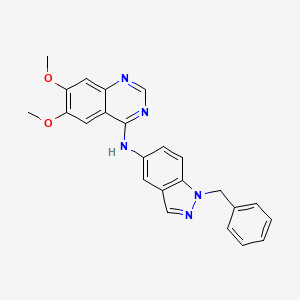
![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-{6-[(2S)-2,3-dihydroxypropoxy]-1H-1,3-benzodiazol-1-yl}thiophene-2-carboxamide](/img/structure/B10755446.png)
![4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-6-((R)-2-amino-2-phenylethoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B10755471.png)
